![molecular formula C16H12Cl2O4S B2717800 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate CAS No. 331460-77-6](/img/structure/B2717800.png)

4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

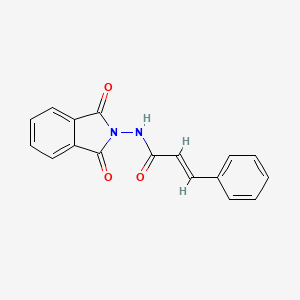

“4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate” is a synthetic compound with the CAS Number: 331460-77-6 . It has a molecular weight of 371.24 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C16H12Cl2O4S . The InChI Code for this compound is 1S/C16H12Cl2O4S/c1-23(20,21)22-14-7-3-12(4-8-14)16(19)9-5-11-2-6-13(17)10-15(11)18/h2-10H,1H3/b9-5+ .Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.23 . It is a solid in its physical form . Unfortunately, the boiling point and other physical and chemical properties are not specified in the available resources.Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

Synthesis of Pyrrolidines : The reaction of lithiated (phenylsulfonyl)methane with N-diphenylphosphinylaziridines, followed by further reactions, yields 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines with high yields and excellent stereoselectivities. These reactions demonstrate the utility of sulfone and acyl groups in complex organic syntheses (Craig et al., 2000).

Chromophore Formation : A study on 1-methyl-2-phenylindole's reaction with malondialdehyde and 4-hydroxyalkenals under acidic conditions for a colorimetric assay of lipid peroxidation highlights the use of methanesulfonic acid for optimal chromophore yield (Gérard-Monnier et al., 1998).

Sulfonation Studies : Research into the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols and other substrates provides insights into the reaction mechanisms and the role of sulfonate esters in organic chemistry (Wit et al., 2010).

Materials Science and Engineering

- Surface Properties of Surfactants : The synthesis of 4-alkyl diphenyl methane disulfonate and its surface properties study show the application of sulfonate groups in surfactants for industrial applications, demonstrating the chemical's potential in modifying surface interactions (Xue, 2014).

Chemical Biology and Environmental Science

- Anaerobic Dechlorination : In environmental science, the anaerobic dechlorination of 2,4-dichlorophenol in the presence of sulfate in freshwater sediments indicates the role of chlorophenyl groups in environmental detoxification processes (Kohring et al., 1989).

Safety and Hazards

The safety information available indicates that this compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propiedades

IUPAC Name |

[4-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O4S/c1-23(20,21)22-14-7-3-12(4-8-14)16(19)9-5-11-2-6-13(17)10-15(11)18/h2-10H,1H3/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRUMAROCHYCQN-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2717718.png)

![N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2717727.png)

![N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![6-isopropyl-N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2717731.png)

![3-[2-(4-Fluoro-phenyl)-ethyl]-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2717734.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2717738.png)

![2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide](/img/structure/B2717739.png)

![6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2717740.png)